molecular formula C20H21N3O3 B3309074 1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine CAS No. 941881-05-6

1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine

Cat. No.: B3309074
CAS No.: 941881-05-6
M. Wt: 351.4 g/mol
InChI Key: LDQZZSGLOUFJNV-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 5-methylfuro[3,2-b]pyridine-2-carbonyl moiety.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-3-8-18-17(21-14)13-19(26-18)20(24)23-11-9-22(10-12-23)15-4-6-16(25-2)7-5-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQZZSGLOUFJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boronic acid derivatives to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic Substitutions

Compound Name Structural Features Key Properties Biological Activity Reference
1-{5-Methylfuro[3,2-b]Pyridine-2-Carbonyl}-4-Phenylpiperazine (BJ41326) Phenyl group at position 4; lacks methoxy substitution Molecular weight: 321.37 g/mol; purity: Not specified Not explicitly stated, but furopyridine derivatives often target kinases or viral enzymes .
1-(4-Methoxyphenyl)-4-(3-Phenoxy-2-Hydroxypropyl)-Piperazine (1c) 3-Phenoxy-2-hydroxypropyl substituent at position 4 Inhibits Candida albicans hyphae formation at 400 μM; active against other Candida species Antifungal virulence inhibitor via disruption of hyphal growth .
1-(4-Methoxyphenyl)-4-(4-Nitrophenyl)Piperazine 4-Nitrophenyl group at position 4 Intermediate for antifungal drug Posaconazole; melting point: 186°C Pharmacologically inert intermediate requiring further functionalization .

Key Differences :

  • The furopyridine carbonyl moiety introduces a rigid heterocyclic structure distinct from 1c’s flexible phenoxy-hydroxypropyl chain, likely altering target specificity (e.g., kinase vs. antifungal activity).

Piperazine Derivatives with Heterocyclic Carbonyl Groups

Compound Name Structural Features Key Properties Biological Activity Reference
Oxadiazole-Piperazine Derivatives (4a–e) Oxadiazole-thiol or benzalhydrazone substituents MAO-B inhibition (IC₅₀: 0.12–1.8 μM); molecular weights: 370–450 g/mol Neuroprotective agents targeting monoamine oxidase .
p-MPPI and p-MPPF Fluorobenzamido/iodobenzamido groups at position 4 Competitive 5-HT₁ₐ receptor antagonists (ID₅₀: 3–5 mg/kg in vivo) CNS applications: Antagonize serotonin receptor-mediated hypothermia and forepaw treading .

Key Differences :

  • The target compound’s furopyridine carbonyl differs from oxadiazole derivatives in electronic and steric profiles, likely reducing MAO affinity but possibly enhancing kinase or viral enzyme inhibition.
  • Compared to p-MPPI/p-MPPF, the absence of a fluorinated benzamido group may limit CNS penetration but reduce off-target effects.

Piperazine-Based Antivirals and Antifungals

Compound Name Structural Features Key Properties Biological Activity Reference
Delavirdine Piperazine with methylsulfonylaminoindole and isopropylaminopyridinyl groups NNRTI (HIV-1 reverse transcriptase inhibitor); EC₅₀: 0.003–0.6 μM Antiretroviral activity via noncompetitive RT inhibition .
Posaconazole Intermediate 4-Methoxyphenylpiperazine core Melting point: 186°C; intermediate for triazole antifungals Requires functionalization (e.g., triazole addition) for antifungal activity .

Key Differences :

  • The target compound’s furopyridine group may mimic delavirdine’s pyridinyl moiety in RT binding but lacks the sulfonamide group critical for NNRTI activity.

Biological Activity

1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is a complex organic compound belonging to the class of piperazine derivatives. Its structural features, including the methoxyphenyl group and the furo[3,2-b]pyridine moiety, suggest significant potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine is C20H21N3O3C_{20}H_{21}N_{3}O_{3} with a molecular weight of approximately 351.40 g/mol. The compound features a piperazine ring that is functionalized with a methoxyphenyl group and a furo[3,2-b]pyridine carbonyl moiety.

PropertyValue
Molecular FormulaC20H21N3O3
Molecular Weight351.40 g/mol
IUPAC Name1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
CAS Number941881-05-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth. The presence of the furo[3,2-b]pyridine moiety enhances its ability to interact with biological systems due to its structural complexity and pharmacophoric elements .

Biological Activity Studies

Research on similar piperazine derivatives has shown promising results in various pharmacological assays:

  • Anticancer Activity : Studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against different cancer cell lines. For instance, derivatives have been shown to inhibit the proliferation of breast and prostate cancer cells through apoptosis induction .
  • Neuropharmacological Effects : Some derivatives of piperazines are known for their psychoactive properties. Research indicates that related compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression .
  • Antimicrobial Properties : The furo[3,2-b]pyridine structure has been associated with antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of piperazine derivatives:

  • Synthesis and Evaluation : A study synthesized a series of substituted piperazines and evaluated their biological activities through docking analysis and in vitro assays. Results indicated that certain substitutions enhanced anticancer activity significantly .
  • Psychoactive Substance Analysis : Another study identified psychoactive substances derived from piperazine structures in samples collected from drug users. This highlights the relevance of piperazine derivatives in both therapeutic contexts and as substances of abuse .

Q & A

Spectroscopy :

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy group at C4 of phenyl, methyl group on furopyridine) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+).

Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve stereochemistry and hydrogen-bonding networks, as demonstrated in piperazine derivatives .

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

  • In Vitro Assays :
  • Anticancer : MTT assays on HeLa or DU145 cell lines (IC50_{50} values in µM range) .
  • Enzyme Inhibition : Carbonic anhydrase I/II inhibition studies via spectrophotometric methods (e.g., esterase activity) .
  • Anti-inflammatory : TNF-α suppression in macrophage models (ELISA-based quantification) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :
  • Storage : -20°C in amber vials under inert gas (N2_2) to prevent oxidation of the methoxyphenyl group .
  • PPE : Gloves, lab coats, and safety goggles; avoid inhalation of fine powders (risk of respiratory irritation) .

Q. What are the critical structure-activity relationship (SAR) considerations for modifying this compound?

  • Key Modifiable Sites :

Piperazine Ring : Substitution at N1 (e.g., trifluoroethyl groups improve metabolic stability) .

Furopyridine Moiety : Methyl group at C5 enhances lipophilicity, impacting membrane permeability .

Methoxyphenyl Group : Electron-donating substituents (e.g., -OCH3_3) influence receptor binding affinity .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Asymmetric Lithiation : Use (-)-sparteine or (+)-sparteine surrogate with s-BuLi to functionalize the piperazine ring. Mechanistic studies show electrophile choice (e.g., aldehydes vs. ketones) impacts enantioselectivity (>90% ee achievable) .
  • Chiral Resolution : Chiral HPLC with amylose-based columns to separate enantiomers .

Q. How should researchers address contradictions in bioactivity data across different studies?

  • Case Example : Discrepancies in IC50_{50} values for cytotoxicity may arise from:

Cell Line Variability : HeLa (cervical cancer) vs. MCF-7 (breast cancer) differ in drug-efflux pump expression .

Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) alters compound bioavailability .

  • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate results across ≥3 independent replicates .

Q. What computational approaches are recommended for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonds between the furopyridine carbonyl and active-site Zn2+^{2+} .
  • MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. How can multi-step synthetic routes be designed to incorporate isotopically labeled groups (e.g., 13^{13}C, 2^{2}H)?

  • Labeling Strategies :

Early-Stage Incorporation : Use 13^{13}C-labeled methyl iodide during furopyridine synthesis .

Late-Stage Modifications : Pd-catalyzed deuteration of the methoxyphenyl ring using D2_2O .

Q. What mechanistic insights explain unexpected byproducts during piperazine ring functionalization?

  • Case Study : Fragmentation of lithiated piperazines occurs with bulky N-alkyl groups. Mitigate via steric hindrance minimization (e.g., Boc protection) or low-temperature lithiation (-78°C) .
  • Diagnostic Tools : In situ IR spectroscopy to monitor lithiation progress and intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-4-{5-methylfuro[3,2-b]pyridine-2-carbonyl}piperazine

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